2,4-Dichloro-6-nitrophenol

Beschreibung

Chemical Identity and Structural Characterization of 2,4-Dichloro-6-nitrophenol

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, where the compound is officially designated as this compound. This nomenclature reflects the precise positioning of functional groups on the benzene ring, with chlorine atoms located at positions 2 and 4, and a nitro group at position 6 relative to the hydroxyl group. The Chemical Abstracts Service has assigned this compound the registry number 609-89-2, which serves as its unique identifier in chemical databases worldwide.

The compound exhibits extensive synonymy in chemical literature, reflecting its widespread recognition and varied naming conventions across different chemical contexts. Alternative systematic names include phenol, 2,4-dichloro-6-nitro-, which emphasizes the phenolic nature of the compound with specified substitution patterns. Regional nomenclature variations include 2,4-dichlor-6-nitrofenol, particularly in Czech chemical literature, demonstrating the international scope of research involving this compound.

Additional synonyms documented in chemical databases include descriptive names such as 2,4-dichloro-6-nitro-pheno and various database-specific identifiers including NSC 38660 and BRN 2050081. These multiple naming conventions reflect the compound's presence across diverse chemical literature and its recognition in various research contexts spanning several decades.

Molecular Structure and Crystallographic Data

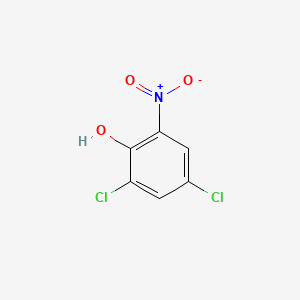

The molecular structure of this compound is characterized by a substituted benzene ring bearing three distinct functional groups that significantly influence its chemical behavior and physical properties. The molecular formula C₆H₃Cl₂NO₃ reflects the precise atomic composition, with a molecular weight consistently reported as 207.994 grams per mole across multiple authoritative sources. The structural arrangement demonstrates the characteristic electron-withdrawing effects of both chlorine and nitro substituents, which profoundly impact the compound's electronic distribution and reactivity patterns.

The Simplified Molecular Input Line Entry System representation, C1=C(C=C(C(=C1Cl)O)N+[O-])Cl, provides a linear notation that captures the complete connectivity of atoms within the molecule. This notation reveals the substitution pattern where the hydroxyl group occupies position 1, chlorine atoms are positioned at carbons 2 and 4, and the nitro group is located at carbon 6 of the benzene ring. The International Chemical Identifier Key, LYPMXMBQPXPNIQ-UHFFFAOYSA-N, serves as a unique molecular fingerprint that enables precise identification across chemical databases.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃Cl₂NO₃ | |

| Molecular Weight | 207.994 g/mol | |

| SMILES Notation | C1=C(C=C(C(=C1Cl)O)N+[O-])Cl | |

| InChI Key | LYPMXMBQPXPNIQ-UHFFFAOYSA-N | |

| Heavy Atoms Count | 12 | |

| Rotatable Bond Count | 1 | |

| Number of Rings | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 1 |

Crystallographic studies have revealed important structural details about the solid-state organization of this compound. The compound crystallizes in a specific arrangement that reflects the intermolecular interactions between molecules, particularly hydrogen bonding involving the phenolic hydroxyl group and the nitro functionality. The crystal structure demonstrates the planar nature of the aromatic system with minimal deviation from planarity, which is characteristic of substituted phenolic compounds.

Physicochemical Properties

Melting Point and Thermal Stability

The thermal characteristics of this compound provide crucial information about its stability and phase behavior under varying temperature conditions. The melting point has been consistently reported across multiple sources as ranging from 118 to 120 degrees Celsius, indicating excellent reproducibility in experimental measurements. This relatively moderate melting point reflects the balance between intermolecular forces, including hydrogen bonding and van der Waals interactions, that maintain the crystalline structure at room temperature.

The predicted boiling point of 242.8 ± 35.0 degrees Celsius at standard atmospheric pressure suggests reasonable thermal stability under normal laboratory conditions. This temperature range indicates that the compound can withstand moderate heating without decomposition, making it suitable for various synthetic applications that require elevated temperatures. The thermal stability is attributed to the stable aromatic framework and the absence of thermally labile functional groups that might undergo decomposition at moderate temperatures.

Storage recommendations consistently specify room temperature conditions with protection from moisture, indicating the compound's stability under normal laboratory storage conditions but potential sensitivity to hydrolysis or other moisture-related degradation pathways. The requirement for dry storage conditions suggests that the compound may be susceptible to hydrolytic processes that could affect its purity or stability over extended periods.

Solubility and Partition Coefficients

The solubility characteristics of this compound reflect its amphiphilic nature, possessing both hydrophilic phenolic functionality and lipophilic chlorinated aromatic structure. Experimental solubility data indicates limited solubility in highly polar solvents, with slight solubility reported in chloroform and methanol. This solubility pattern is consistent with the compound's intermediate polarity, where the phenolic hydroxyl group provides some capacity for hydrogen bonding with polar solvents, while the chlorinated aromatic system favors less polar environments.

The octanol-water partition coefficient serves as a critical parameter for understanding the compound's distribution behavior between aqueous and organic phases. Multiple sources report logarithmic partition coefficient values ranging from 2.82 to 3.21, indicating a significant preference for organic phases over aqueous environments. This lipophilic character has important implications for the compound's behavior in biological systems and environmental contexts, suggesting potential for bioaccumulation and limited water solubility.

The polar surface area of 63 square angstroms provides additional insight into the compound's molecular interactions and permeability characteristics. This moderate polar surface area reflects the contribution of the hydroxyl and nitro functional groups to the overall polarity of the molecule, while the chlorinated aromatic framework contributes to the lipophilic character. The balance between these characteristics determines the compound's overall solubility profile and its behavior in various chemical and biological systems.

Acid Dissociation Constant (pKa) and Speciation

The acid-base behavior of this compound is governed by the ionizable phenolic hydroxyl group, whose dissociation characteristics are significantly influenced by the electron-withdrawing effects of the chlorine and nitro substituents. The experimental pKa value of 4.75 demonstrates the enhanced acidity of this phenolic compound compared to unsubstituted phenol, which typically exhibits a pKa around 10. This dramatic decrease in pKa reflects the stabilization of the phenolate anion through resonance interactions with the electron-withdrawing substituents.

Predictive calculations have estimated the pKa value at approximately 4.0 ± 0.38, showing good agreement with experimental determinations and validating the computational approaches used for similar substituted phenolic compounds. The enhanced acidity enables significant ionization at physiological pH values, with the compound existing predominantly in its anionic form under neutral to basic conditions. This ionization behavior has important implications for the compound's interactions with biological macromolecules and its environmental fate.

The speciation behavior at different pH values reveals that this compound undergoes substantial ionization at environmentally and biologically relevant pH ranges. At neutral pH, the compound exists predominantly as the phenolate anion, which exhibits different chemical reactivity and binding characteristics compared to the neutral molecular form. This pH-dependent speciation behavior must be considered when evaluating the compound's chemical behavior in various applications and environmental contexts.

Eigenschaften

IUPAC Name |

2,4-dichloro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPMXMBQPXPNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209738 | |

| Record name | Phenol, 2,4-dichloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2,4-Dichloro-6-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000057 [mmHg] | |

| Record name | 2,4-Dichloro-6-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-89-2 | |

| Record name | 2,4-Dichloro-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-dichloro-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICHLORO-6-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dichloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-6-nitrophenol can be synthesized by the nitration of 2,4-dichlorophenol. The process involves dissolving 2,4-dichlorophenol in concentrated nitric acid, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the chlorination of 4-chloro-2-nitrophenol-6-sulfonic acid . This method is preferred due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-6-nitrophenol undergoes various chemical reactions, including:

Nitration: Introduction of a nitro group.

Reduction: Conversion of the nitro group to an amine.

Substitution: Replacement of chlorine atoms with other substituents.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles like hydroxide ions under basic conditions.

Major Products:

Nitration: this compound.

Reduction: 2,4-Dichloro-6-aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Assessment

Occurrence in Water Bodies

2,4-Dichloro-6-nitrophenol is frequently detected as a transformation product of 2,4-dichlorophenol in aquatic environments. Studies have shown its presence in wastewater effluents and surface waters, raising concerns about its environmental impact and potential toxicity to aquatic organisms. For instance, a study highlighted the detection of this compound in the Rhône River Delta, emphasizing the need for monitoring its levels due to its endocrine-disrupting properties .

Phototransformation Studies

Research has investigated the phototransformation of this compound under ultraviolet light. The compound exhibits specific reaction kinetics with hydroxyl radicals and other reactive species in surface waters, which can influence its persistence and degradation rates. The anionic form of this compound shows a direct photolysis quantum yield that facilitates its breakdown in aquatic environments, making it an important subject for studies on water quality management .

Toxicological Research

Endocrine Disruption Potential

Toxicological studies have demonstrated that this compound possesses anti-androgenic activity. In experiments conducted on Chinese rare minnows (Gobiocypris rarus), exposure to varying concentrations of this compound resulted in significant alterations in plasma vitellogenin levels and sex hormone ratios. These findings suggest that the compound disrupts the hypothalamic-pituitary-gonadal axis, leading to detrimental effects on fish reproductive health .

Genotoxicity Assessments

In vitro studies have assessed the genotoxic effects of this compound ammonium (DCNPA), revealing that while DCNPA itself may not exhibit strong genotoxicity, its metabolite 2,4-dichloro-6-aminophenol (DCAP) does induce DNA damage in cultured cells. This underscores the importance of understanding metabolic pathways when evaluating the health risks associated with exposure to such compounds .

Chemical Intermediate

Synthesis and Reactions

As a chemical intermediate, this compound is involved in various synthetic pathways. It can be used to produce other chemical compounds through electrophilic substitution reactions. Its reactivity with nucleophiles makes it valuable for developing new materials and pharmaceuticals .

Herbicide Development

The compound has been utilized in developing herbicides due to its biological activity against certain plant species. Understanding its mode of action can help improve herbicide formulations while minimizing environmental impacts .

Case Studies

Wirkmechanismus

The primary mechanism of action of 2,4-Dichloro-6-nitrophenol involves the inhibition of sulfotransferases. This enzyme catalyzes the transfer of a sulfonate group from 3’-phosphoadenosine 5’-phosphosulfate to the 3-hydroxy site of steroids . By inhibiting this enzyme, this compound reduces the synthesis of neuroactive steroids such as pregnenolone sulfate and dehydroepiandrosterone sulfate .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2,4-Dichlorophenol (DCP)

- Source & Formation: DCP is a precursor to DCNP and is widely used in agrochemicals.

- Toxicity : DCP exhibits endocrine-disrupting effects, including anti-androgenic activity and interference with thyroid hormone (TH) pathways. However, DCNP demonstrates enhanced thyroid disruption , significantly altering TH levels (e.g., elevated T3, reduced T4) and dysregulating genes like dio1, dio2, and ttr in fish models .

- Environmental Fate : DCP undergoes rapid photodegradation, whereas DCNP persists due to its nitro group, which stabilizes the molecule against hydrolysis and photolysis .

4-Nitrophenol

- Structure & Use : Lacks chlorine substituents but shares a nitro group. Used in pharmaceuticals and dyes .

- Degradation : Degrades faster than DCNP via microbial pathways, reducing its environmental burden .

Other Chlorinated Nitrophenols

- 4,6-Dinitro-2-methylphenol: Shares nitro groups but lacks chlorine. QSAR models rank its toxicity (1.73) slightly lower than DCNP (1.75), suggesting chlorine substituents amplify DCNP’s bioactivity .

Toxicity and Mechanistic Insights

Thyroid Hormone Disruption

DCNP exposure in Gobiocypris rarus (Chinese rare minnow) at 2–200 µg/L caused:

- Developmental Toxicity : Dose-dependent mortality (up to 40%), reduced hatching rates, and malformations (e.g., spinal curvature) .

- Thyroid Dysregulation :

Comparison : DCP induces similar TH effects but at higher concentrations (>500 µg/L), underscoring DCNP’s potency .

Genotoxicity and Anti-Androgenic Effects

Environmental Persistence and Photochemical Behavior

DCNP’s low photolysis rate and high •OH reactivity suggest it persists in sunlit waters, accumulating in sediments .

Biologische Aktivität

2,4-Dichloro-6-nitrophenol (DCNP) is a chemical compound that has garnered attention due to its biological activity and potential environmental impact. As a transformation product of 2,4-dichlorophenol, DCNP is frequently detected in wastewater and surface water, raising concerns about its effects on aquatic organisms and human health. This article explores the biological activity of DCNP, focusing on its endocrine-disrupting properties, genotoxicity, and environmental interactions.

DCNP is a nitrophenol derivative characterized by its chlorinated structure. It is commonly found in effluent wastewater and has been shown to undergo phototransformation in aquatic environments. The anionic form of DCNP predominates in surface waters, exhibiting significant reactivity with hydroxyl radicals () and other reactive species under UV irradiation .

Case Study: Anti-Androgenic Activity in Fish

| Concentration (μg/L) | VTG Levels (Females) | VTG Levels (Males) | Testosterone Levels |

|---|---|---|---|

| 0 (Control) | Baseline | Baseline | Baseline |

| 2 | Decreased | Increased | Decreased |

| 20 | Decreased | Increased | Decreased |

| 200 | Decreased | Increased | Decreased |

Genotoxicity Studies

Research has also focused on the genotoxic effects of DCNP and its metabolite, 2,4-dichloro-6-aminophenol (DCAP). In vitro studies indicated that while DCNP did not show significant genotoxicity at tested concentrations in Bacillus subtilis and yeast models, DCAP was found to induce sister chromatid exchanges (SCEs) and micronuclei formation in V79 mammalian cells . This suggests that while DCNP itself may have limited direct genotoxic effects, its metabolites could pose significant risks.

Interaction with DNA

The interaction of DCNP with DNA has been evaluated using UV-visible absorption spectroscopy. Results indicated that chlorophenoxy herbicides and their transformation products could interact with DNA structures. Although the effect was slight, it suggests a potential for DNA damage under specific conditions .

Environmental Implications

Given its widespread occurrence in aquatic environments and its biological activity, DCNP raises concerns regarding ecological health. Its ability to disrupt endocrine functions in fish highlights the need for regulatory attention despite its current unregulated status. Furthermore, as transformation products of common pollutants like chlorophenoxy herbicides become more prevalent in ecosystems, understanding their toxicological potential is crucial for risk assessment.

Q & A

Basic Research Questions

Q. What are the primary environmental transformation pathways of 2,4-dichloro-6-nitrophenol in aquatic systems?

- Methodological Answer : To model photochemical degradation, integrate kinetic parameters (e.g., quantum yield, reaction rate constants with reactive oxygen species like •OH and O) with environmental variables (water depth, dissolved organic matter). Use computational tools like the Maddigapu model to predict degradation rates under varying conditions (e.g., Rhône River Delta lagoons) .

- Key Findings : Photonitration via •NO radicals is a dominant pathway, forming nitro-derivatives in sunlit surface waters .

Q. How can researchers assess the endocrine-disrupting effects of this compound in aquatic organisms?

- Methodological Answer : Conduct standardized bioassays using Chinese rare minnows (Gobiocypris rarus). Measure endpoints like vitellogenin levels (estrogenic effects), testosterone suppression (anti-androgenic effects), and thyroid hormone disruption (T4/T3 ratios) via ELISA or LC-MS .

- Key Findings : Chronic exposure at 100–500 µg/L caused significant testosterone suppression and thyroid axis disruption in rare minnows .

Q. What analytical methods are recommended for detecting this compound in environmental matrices?

- Methodological Answer :

Extraction : Use solid-phase extraction (SPE) with XAD-8 resin to isolate phenolic compounds from water samples.

Quantification : Employ HPLC-UV or GC-MS with derivatization (e.g., BSTFA for silylation) for enhanced sensitivity .

Validation : Cross-check with photochemical model predictions to confirm environmental relevance .

Advanced Research Questions

Q. How can conflicting data on dual endocrine-disrupting effects (anti-androgenic vs. thyroid-disrupting) be resolved?

- Methodological Answer :

- Mechanistic Studies : Use transcriptomic profiling to identify receptor-binding affinities (e.g., androgen receptor antagonism vs. thyroid receptor interference).

- Dose-Response Analysis : Compare NOAEL/LOAEL thresholds for each endpoint across species (e.g., rare minnows vs. zebrafish).

- Cross-Validation : Replicate findings in controlled mesocosm studies to isolate confounding variables (e.g., metabolite interactions) .

Q. What experimental approaches validate proposed photonitration pathways in natural waters?

- Methodological Answer :

- Radical Scavenging : Introduce scavengers (e.g., NaN for O) to quantify pathway contributions.

- Isotopic Labeling : Use N-labeled NO to track nitro-group incorporation during photolysis.

- Field Correlation : Compare lab-derived kinetic data with field concentrations (e.g., Rhône River Delta) to confirm model accuracy .

Q. How does this compound interact with sulfotransferase enzymes, and what are the implications for toxicity studies?

- Methodological Answer :

- In Vitro Assays : Incubate hepatic microsomes with this compound and measure sulfotransferase inhibition via S-PAPS uptake assays.

- In Vivo Validation : Administer inhibitors (e.g., chlorate) in model organisms (e.g., mice) to assess metabolic disruption.

- Key Finding : Acts as a competitive sulfotransferase inhibitor, altering xenobiotic metabolism and hormone sulfation .

Data Contradiction Analysis

Q. Why do some studies report higher environmental persistence of this compound despite its photolability?

- Resolution Strategy :

- Geographic Variability : Account for latitude-dependent UV irradiance (e.g., higher degradation in tropical vs. temperate waters).

- Matrix Effects : Evaluate the role of dissolved organic matter (DOM) in shielding the compound from photolysis .

- Secondary Sources : Consider continuous input from precursor degradation (e.g., 2,4-dichlorophenol photonitration) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Control : Use fume hoods and PPE (gloves, goggles) due to its toxicity (rat LD = 129 mg/kg) and severe eye irritation .

- Waste Management : Neutralize with alkaline hydrolysis (pH >10) to degrade nitro-groups before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.